2-Amino-4,6-Bis(difluormethoxy)pyrimidin

Übersicht

Beschreibung

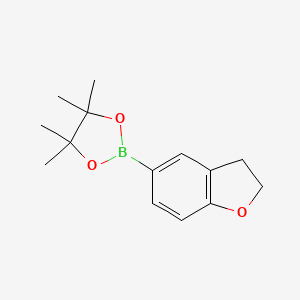

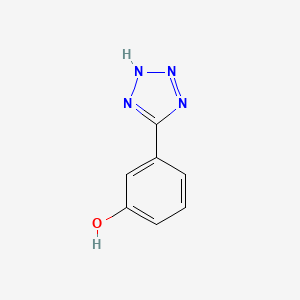

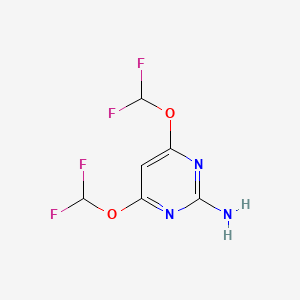

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a white crystal and is an intermediate of the sulfonylurea herbicide fluoxuron-methyl . It has a molecular formula of C6H5F4N3O2 .

Synthesis Analysis

2-Amino-4,6-bis(difluoromethoxy)pyrimidine can be synthesized by reacting 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with a phase transfer catalyst and acetonitrile solvent . Other synthesis methods for pyrimidines are also described in the literature .Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine is based on the pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines, including 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.12 g/mol . It is insoluble in water but soluble in toluene and xylene . It has a boiling point of 337°C, a density of 1.527, and a flash point of 157°C .Wissenschaftliche Forschungsanwendungen

Zwischenprodukt für Herbizidsynthese

Diese Verbindung wird als Zwischenprodukt bei der Synthese von Sulfonylharnstoffherbiziden wie Fluoxuron-Methyl und Flusulfuron verwendet .

Potenzielle Entwicklung eines entzündungshemmenden Medikaments

Pyrimidinderivate, zu denen möglicherweise auch 2-Amino-4,6-Bis(difluormethoxy)pyrimidin gehört, wurden auf ihre entzündungshemmenden Eigenschaften untersucht .

Safety and Hazards

Wirkmechanismus

Target of Action

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is primarily used as an intermediate in the synthesis of the sulfonylurea herbicide fluoxuron-methyl

Mode of Action

It is synthesized by reacting 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with a phase transfer catalyst and acetonitrile solvent .

Action Environment

It is known that the compound is a white crystal, insoluble in water, and soluble in toluene, xylene, and other organic solvents . Its storage temperature is 2-8°C .

Biochemische Analyse

Biochemical Properties

2-Amino-4,6-bis(difluoromethoxy)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit immune-activated nitric oxide production in mouse peritoneal cells . This inhibition suggests that 2-Amino-4,6-bis(difluoromethoxy)pyrimidine may interact with enzymes involved in the nitric oxide synthesis pathway, such as nitric oxide synthase. The nature of these interactions likely involves binding to the active site of the enzyme, thereby preventing the conversion of L-arginine to nitric oxide.

Cellular Effects

The effects of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine on various cell types and cellular processes are profound. In immune cells, it inhibits the production of nitric oxide, a critical signaling molecule involved in immune responses . This inhibition can lead to reduced inflammation and modulation of immune responses. Additionally, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine may influence gene expression and cellular metabolism by altering the activity of key enzymes and signaling pathways.

Molecular Mechanism

At the molecular level, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine exerts its effects through specific binding interactions with biomolecules. It is known to inhibit enzymes involved in nitric oxide production, likely by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in nitric oxide levels. Additionally, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine may affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4,6-bis(difluoromethoxy)pyrimidine is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells have not been extensively studied.

Dosage Effects in Animal Models

The effects of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine vary with different dosages in animal models. At low doses, the compound may effectively inhibit nitric oxide production without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is involved in several metabolic pathways, particularly those related to nitric oxide synthesis. It interacts with enzymes such as nitric oxide synthase, inhibiting their activity and reducing nitric oxide production . This interaction can affect metabolic flux and alter the levels of various metabolites involved in immune responses and inflammation.

Transport and Distribution

The transport and distribution of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine within cells and tissues are influenced by its chemical properties. The compound’s relatively high polarity and molecular weight suggest that it may require specific transporters or binding proteins for efficient cellular uptake . Once inside the cell, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine may localize to specific compartments or organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins involved in nitric oxide synthesis and gene expression.

Eigenschaften

IUPAC Name |

4,6-bis(difluoromethoxy)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARNJZBBTBLNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1OC(F)F)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542106 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86209-44-1 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in the synthesis of Primisulfuron-methyl, and what is the herbicidal action of the final product?

A1: 2-Amino-4,6-bis(difluoromethoxy)pyrimidine (DMAP) is a crucial precursor in the synthesis of Primisulfuron-methyl []. This compound reacts with 2-methoxycarbonylphenylsulfonylisocyanate to yield Primisulfuron-methyl, a potent herbicide. While the provided research focuses on the synthesis method, it briefly mentions that Primisulfuron-methyl acts as a herbicide, effectively targeting unwanted plant growth in both controlled environments and field tests []. The exact mechanism of its herbicidal action is not elaborated upon in this paper.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.